CYP2B6 Inhibition: 2-(4-Chlorophenyl)cyclopropan-1-amine vs. 2-Phenylcyclopropan-1-amine (Tranylcypromine)
2-(4-Chlorophenyl)cyclopropan-1-amine demonstrates a substantially stronger inhibition of Cytochrome P450 2B6 (CYP2B6) compared to the non-chlorinated parent compound, 2-phenylcyclopropan-1-amine (tranylcypromine). In human liver microsomes, 2-(4-Chlorophenyl)cyclopropan-1-amine exhibited an IC50 of 180 nM against CYP2B6 [1]. In contrast, 2-phenylcyclopropan-1-amine was reported to have an IC50 of 6,240 nM for CYP2B6 inhibition under comparable assay conditions .
| Evidence Dimension | CYP2B6 Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 180 nM |
| Comparator Or Baseline | 2-phenylcyclopropan-1-amine (tranylcypromine): IC50 = 6,240 nM |
| Quantified Difference | 2-(4-Chlorophenyl)cyclopropan-1-amine is approximately 34.7-fold more potent (lower IC50) in inhibiting CYP2B6. |
| Conditions | Human liver microsomes; bupropion as substrate; 5 min preincubation with NADPH-regenerating system. |
Why This Matters
This significant difference in CYP2B6 inhibition potency indicates that 2-(4-chlorophenyl)cyclopropan-1-amine has a markedly different drug-drug interaction liability profile and metabolic clearance pathway compared to its non-chlorinated analog, a critical consideration in in vitro and in vivo study design.
- [1] BindingDB. BDBM50366394. IC50: 180 nM for CYP2B6 inhibition in human liver microsomes. View Source
